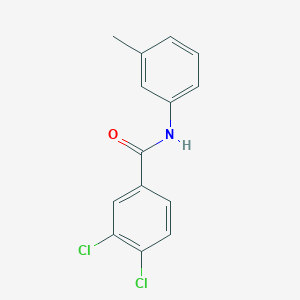
3,4-dichloro-N-(3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(3-methylphenyl)benzamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. It has gained popularity in recent years due to its potential use in treating growth hormone deficiencies and muscle wasting disorders.
Wirkmechanismus
3,4-dichloro-N-(3-methylphenyl)benzamide works by binding to the ghrelin receptor, which stimulates the release of growth hormone from the pituitary gland. It also increases the production of insulin-like growth factor 1 (IGF-1), which promotes tissue growth and repair. The mechanism of action is similar to that of growth hormone-releasing hormone (GHRH) and growth hormone-releasing peptide (GHRP).
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,4-dichloro-N-(3-methylphenyl)benzamide include increased muscle mass and strength, improved bone density, enhanced cognitive function, and better sleep quality. It also has potential anti-inflammatory and antioxidant effects. The compound has been shown to be well-tolerated in clinical trials, with few adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-dichloro-N-(3-methylphenyl)benzamide in lab experiments include its ability to stimulate growth hormone release, its potential use in treating growth hormone deficiencies and muscle wasting disorders, and its potential anti-aging and performance-enhancing effects. However, the limitations include the need for further research to fully understand the compound's mechanism of action and potential long-term effects.
Zukünftige Richtungen
For research on 3,4-dichloro-N-(3-methylphenyl)benzamide include investigating its potential use in treating other medical conditions such as osteoporosis and sarcopenia, as well as its effects on metabolism and body composition. There is also a need for further research on the compound's safety and potential long-term effects. Finally, the development of more selective and potent growth hormone secretagogues may lead to the development of more effective therapies for growth hormone deficiencies and related disorders.
Synthesemethoden
The synthesis of 3,4-dichloro-N-(3-methylphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylbenzylamine in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then treated with thionyl chloride and sodium hydroxide to yield the final compound. The synthesis method has been optimized to increase the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(3-methylphenyl)benzamide has been extensively studied for its potential use in treating growth hormone deficiencies and muscle wasting disorders. It has also been investigated for its effects on bone density, cognitive function, and sleep quality. In addition, it has been studied for its potential use in anti-aging therapies and as a performance-enhancing drug.
Eigenschaften
CAS-Nummer |
7497-24-7 |
|---|---|
Produktname |
3,4-dichloro-N-(3-methylphenyl)benzamide |
Molekularformel |
C14H11Cl2NO |
Molekulargewicht |
280.1 g/mol |
IUPAC-Name |
3,4-dichloro-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-11(7-9)17-14(18)10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
TUCGVRKDQZTMQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
7497-24-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



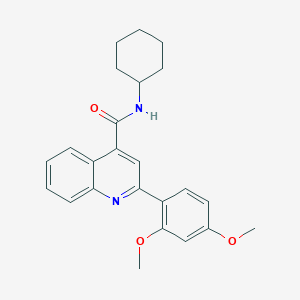
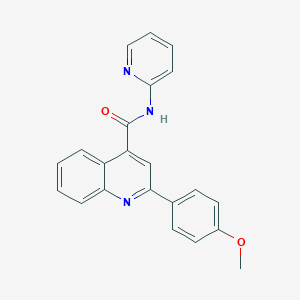
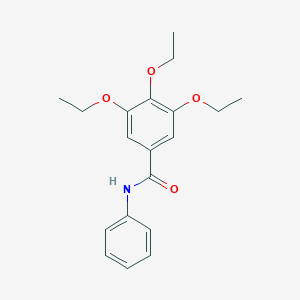
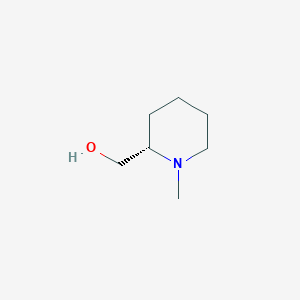
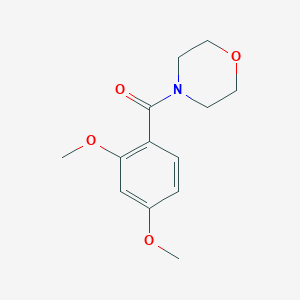
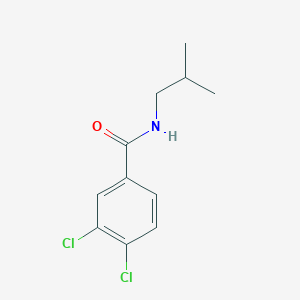
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)
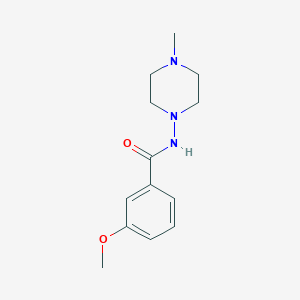

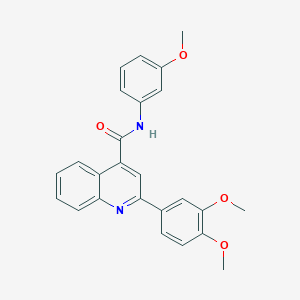
![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)
